Photodesmosine

Description

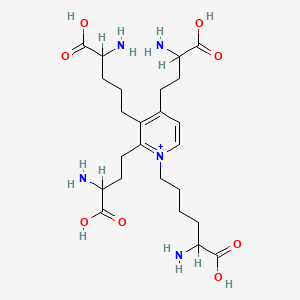

Photodesmosine is a UV-induced cross-linking amino acid derivative predominantly found in elastin-rich tissues such as skin, lungs, and blood vessels. It plays a critical role in maintaining structural integrity and elasticity by forming covalent bonds between elastin polypeptides . Unlike its non-photoactive analogs, this compound is generated through oxidative deamination of lysine residues under UV exposure, leading to pyridinium ring formation. Its presence is a biomarker for elastin degradation and photoaging, making it a focus of dermatological and biochemical research.

Properties

CAS No. |

70701-07-4 |

|---|---|

Molecular Formula |

C24H40N5O8+ |

Molecular Weight |

526.6 g/mol |

IUPAC Name |

2-amino-6-[3-(4-amino-4-carboxybutyl)-2,4-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid |

InChI |

InChI=1S/C24H39N5O8/c25-16(21(30)31)5-1-2-12-29-13-11-14(7-8-18(27)23(34)35)15(4-3-6-17(26)22(32)33)20(29)10-9-19(28)24(36)37/h11,13,16-19H,1-10,12,25-28H2,(H3-,30,31,32,33,34,35,36,37)/p+1 |

InChI Key |

XIZQRAZBPXSGTJ-UHFFFAOYSA-O |

SMILES |

C1=C[N+](=C(C(=C1CCC(C(=O)O)N)CCCC(C(=O)O)N)CCC(C(=O)O)N)CCCCC(C(=O)O)N |

Canonical SMILES |

C1=C[N+](=C(C(=C1CCC(C(=O)O)N)CCCC(C(=O)O)N)CCC(C(=O)O)N)CCCCC(C(=O)O)N |

Synonyms |

photodesmosine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Similarities and Differences

Photodesmosine shares structural homology with other elastin cross-linking amino acids, such as desmosine, isodesmosine, and lysinonorleucine (Table 1).

Table 1: Structural and Functional Comparison of this compound with Similar Compounds

| Compound | Core Structure | Cross-Linking Mechanism | Occurrence | Stability to UV/ROS |

|---|---|---|---|---|

| This compound | Pyridinium ring with lysine side chains | UV-induced oxidative deamination | Elastin in sun-exposed skin | High (resists degradation) |

| Desmosine | Tetracyclic pyridinium ring | Lysyl oxidase-mediated aldol condensation | Mature elastin in lungs, arteries | Moderate (susceptible to MMPs) |

| Isodesmosine | Isomeric pyridinium ring | Similar to desmosine | Elastin in connective tissues | Moderate |

| Lysinonorleucine | Bifunctional lysine-aldehyde adduct | Non-enzymatic glycation | Aged collagen and elastin | Low (prone to glycation damage) |

Key Observations :

- This compound is unique in its UV-dependent synthesis, whereas desmosine and isodesmosine are enzymatically formed via lysyl oxidase .

- The pyridinium ring in this compound confers greater resistance to reactive oxygen species (ROS) compared to lysinonorleucine, which degrades readily under glycation stress .

Functional and Stability Comparisons

- Elastic Fiber Integrity: this compound enhances UV resilience in elastin, whereas desmosine and isodesmosine are more critical for mechanical elasticity in non-sun-exposed tissues .

- Biomarker Utility : this compound levels correlate strongly with chronic UV exposure, making it superior to desmosine for assessing photoaging .

- Thermal Stability: Differential scanning calorimetry (DSC) studies show this compound retains stability up to 300°C, outperforming lysinonorleucine (degradation at 150°C) .

Research Findings and Analytical Data

Spectroscopic Characterization

- 13C-NMR and IR Data : this compound exhibits a distinct peak at 165 ppm (C=O stretching) in 13C-NMR and a 1740 cm⁻¹ IR absorption band, absent in desmosine .

- Mass Spectrometry : this compound shows a molecular ion peak at m/z 526.3, contrasting with desmosine (m/z 512.2) due to additional methyl groups .

Photocatalytic Degradation Studies

Comparative studies using TiO₂-based photocatalysts revealed:

- This compound Degradation Efficiency: 78% under UV-C (254 nm) vs. 92% for lysinonorleucine, highlighting its environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.